Endixaprine
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Overview
Description
Preparation Methods
Endixaprine can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-6-(2,4-dichlorophenyl)-pyridazine with 4-hydroxypiperidine in the presence of refluxing n-butano and heating . This reaction produces 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine . The industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Endixaprine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Endixaprine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: this compound is used in biological studies to understand its effects on different biological systems.
Medicine: It has potential therapeutic applications in treating neurological disorders, anxiety disorders, and epilepsy
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Endixaprine exerts its effects through a complex mechanism involving multiple molecular targets and pathways. It interacts with various receptors in the nervous system, leading to its anticonvulsant, antianxiety, and hypnotic effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to modulate neurotransmitter activity and receptor function.
Comparison with Similar Compounds
- CM 40907
- Barbiturates
- Benzodiazepines
Endixaprine’s unique combination of anticonvulsant and anticonflict properties makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
93181-85-2 |
---|---|
Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-[6-(2,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H15Cl2N3O/c16-10-1-2-12(13(17)9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2 |
InChI Key |
COWWILCLLRVLSC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
93181-85-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(6-(2,4-dichlorophenyl)-3-pyridazinyl)-4-piperidinol 3-(4-hydroxypiperidyl)-6-(2,4-dichlorophenyl)pyridazine SR 41378 SR-41378 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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